2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a 3,4-dichlorobenzyl group and a 2,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting materials are usually 3,4-dichlorobenzyl hydrazide and 2,4-dimethoxybenzoic acid.
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Sulfur Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
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Biology: : The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
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Medicine: : Research has indicated possible anti-inflammatory and anticancer properties, suggesting its use in therapeutic applications.
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Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole exerts its effects is not fully understood but is believed to involve several pathways:
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Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to biological effects.
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Pathways Involved: : It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of both dichlorobenzyl and dimethoxyphenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H14Cl2N2O3S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-22-11-4-5-12(15(8-11)23-2)16-20-21-17(24-16)25-9-10-3-6-13(18)14(19)7-10/h3-8H,9H2,1-2H3 |
InChI Key |
XYEODEMUTGLZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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